

Technical Comparison: Azepane vs. Azocane Building Blocks

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Compound of Interest

Compound Name: *tert-Butyl 3-formylazepane-1-carboxylate*

CAS No.: 1440961-03-4

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Executive Summary: The "Medium Ring" Threshold

In medicinal chemistry, the transition from a 7-membered ring (Azepane) to an 8-membered ring (Azocane) represents a critical threshold in physicochemical behavior and synthetic challenge.^[1] While azepanes are established "privileged scaffolds" found in approved drugs like cetirizine and azelastine, azocanes reside firmly in the "medium ring" domain (8–11 atoms). This guide objectively compares these two heterocycles, analyzing how the addition of a single methylene unit drastically alters conformational entropy, transannular strain, and synthetic accessibility.

Physicochemical Profiling

The shift from 7- to 8-membered rings introduces significant "Prelog strain" (transannular interaction). The table below summarizes the key differential properties.

Table 1: Comparative Physicochemical Properties

Property	Azepane (Hexamethyleneimine)	Azocane (Heptamethyleneimine)	Implication for Drug Design
Formula	C ₆ H ₁₃ N	C ₇ H ₁₅ N	One methylene (-CH ₂ -) difference.
Molecular Weight	99.18 g/mol	113.20 g/mol	Slight increase; minimal impact on LE.
LogP (Exp)	~1.7	~2.2 (Est.)	Azocane is significantly more lipophilic (+0.5 LogP), affecting CNS penetration.
pKa (Conj. Acid)	11.07	10.67	Azocane is slightly less basic due to ring strain/solvation effects.
Ring Strain	~6.2 kcal/mol	~9.7 kcal/mol	Azocane suffers from severe transannular strain (H-H eclipsing). [1]
Entropic Penalty	Moderate	High	Azocane binding often incurs a higher entropic cost ().[1]

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Analyst Insight: The pKa drop in azocane is counter-intuitive for a larger alkyl chain but is attributed to the difficulty of solvating the ammonium ion in the sterically crowded, medium-sized ring.

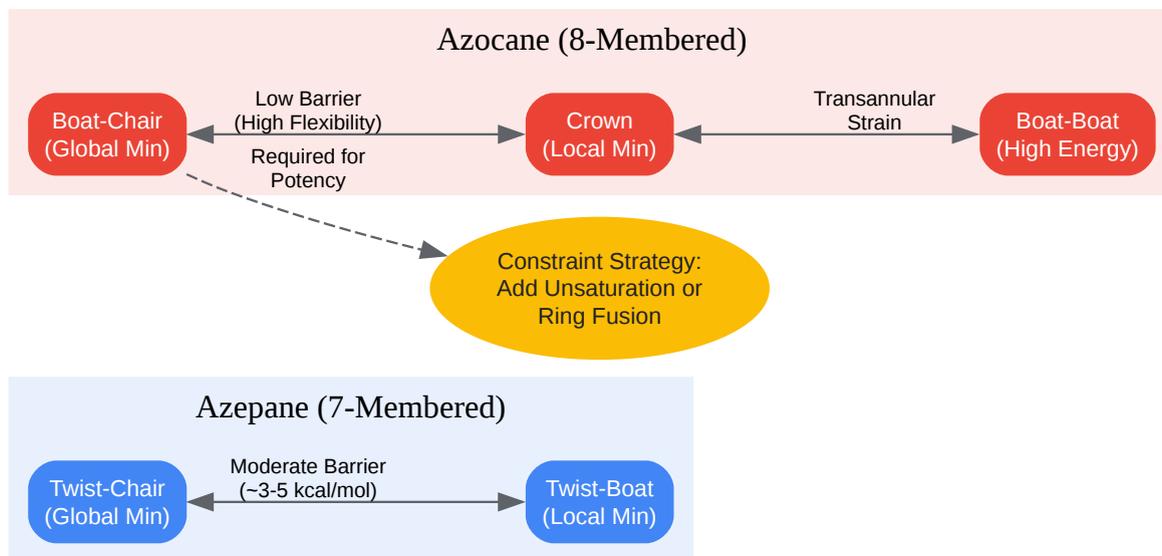
Conformational Analysis: The Energy Landscape

Understanding the 3D shape is crucial for binding affinity.

- Azepane: Exists predominantly in a Twist-Chair conformation. It is flexible but possesses defined low-energy wells that allow for predictable vector positioning of substituents.
- Azocane: Exhibits the classic "medium ring effect." It lacks a single, dominant low-energy conformer comparable to the chair of cyclohexane.^[2] The Boat-Chair (BC) is often the global minimum, but it is separated from other conformers (Crown, Boat-Boat) by low energy barriers.^[1] This "floppiness" often leads to promiscuous binding or reduced potency unless the ring is constrained by fusion or unsaturation.

Diagram 1: Conformational Energy Landscape Concept

The following diagram illustrates the difference in conformational definition between the two rings.



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Figure 1: Conformational energy landscape.[1] Azepane shows defined minima, while azocane exists in a flux of multiple conformers due to transannular interactions.

Synthetic Accessibility & Protocols

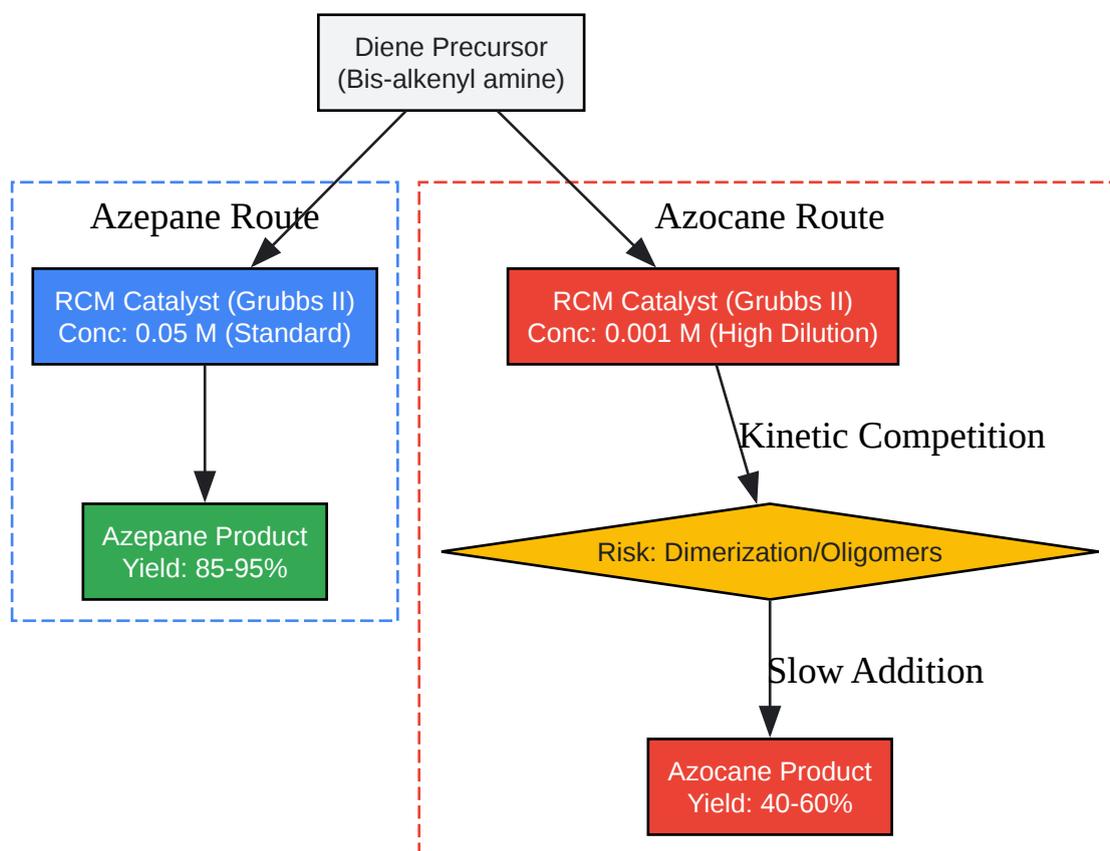
Synthesis is the primary bottleneck for adopting azocane scaffolds.

Mechanism: Ring-Closing Metathesis (RCM)

RCM is the standard for forming medium rings, but the kinetics differ vastly.[1]

- Azepane Formation: Generally favorable. Can be run at standard concentrations (0.05 M – 0.1 M).
- Azocane Formation: Disfavored. The entropy of activation () is highly negative (probability of chain ends meeting is low). Requires High Dilution (0.001 M) to prevent intermolecular oligomerization.

Diagram 2: Comparative Synthesis Workflow



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Figure 2: Synthetic workflow comparison. Note the critical dilution requirement for azocane synthesis to avoid oligomerization.

Experimental Protocol: High-Dilution RCM for Azocane

Use this protocol to minimize dimerization when synthesizing 8-membered rings.

- Preparation: Dissolve the diene precursor (1.0 equiv) in degassed anhydrous dichloromethane (DCM).
- Dilution: Adjust total volume so the final concentration will be 1 mM (0.001 M). Note: For azepane, 50 mM is acceptable.
- Catalyst Addition: Add Grubbs II catalyst (5–10 mol%) in one portion.

- Alternative: For difficult substrates, add the catalyst solution dropwise over 4 hours using a syringe pump to keep the active catalyst concentration low relative to the substrate.
- Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere (Ar/N₂).
- Quench: Add ethyl vinyl ether (excess) to quench the ruthenium carbene.
- Purification: Concentrate and purify via silica gel chromatography. Expect lower R_f separation due to oligomer byproducts.

SAR & Bioisosterism: The Balanol Case Study

Is replacing an azepane with an azocane a viable bioisosteric strategy? Case Study: Balanol Analogs (PKC Inhibitors) Balanol is a potent fungal metabolite containing a central azepane ring.[3] Researchers synthesized ring-expanded analogs to probe the active site of Protein Kinase C (PKC).

- Azepane (Native): High potency (IC₅₀ < 10 nM). The ring holds the benzophenone and phenol moieties in a specific spatial arrangement complementary to the ATP-binding site.
- Azocane (Analog): Potency dropped significantly or selectivity shifted. The increased flexibility of the 8-membered ring allowed the substituents to adopt multiple orientations, increasing the entropic penalty upon binding.
- Conclusion: Azocane is not a direct bioisostere for azepane. It is best used when:
 - The binding pocket is large and requires a longer vector reach.
 - You need to break potency at a primary target to improve selectivity for a secondary target (e.g., sparing PKA while hitting PKC).[1]

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